molecular formula C20H20ClN3OS2 B2752284 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one CAS No. 887462-34-2

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one

Cat. No.: B2752284
CAS No.: 887462-34-2
M. Wt: 417.97
InChI Key: RQFFIVYWKCZUEC-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a 4-chlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one typically involves multiple steps. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the 4-chlorophenylthio group via a thiol-ene reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one involves its interaction with molecular targets in biological systems. This could include binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS2/c21-15-5-7-16(8-6-15)26-14-9-19(25)23-10-12-24(13-11-23)20-22-17-3-1-2-4-18(17)27-20/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFFIVYWKCZUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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